6-benzylpiperazin-2-one HCl
CAS No.:
Cat. No.: VC16698858
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O |
|---|---|
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | 6-benzylpiperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H |
| Standard InChI Key | UJPFALJOGCQJMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 1-(phenylmethyl)-2-piperazinone hydrochloride. Alternative designations include:
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1-Benzylpiperazine-2-one HCl
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1-Benzyl-2-oxopiperazine hydrochloride
Molecular Formula and Weight
The base compound (1-benzylpiperazine-2-one) has the molecular formula , with a molecular weight of 190.24 g/mol. The hydrochloride salt adds , resulting in a total molecular weight of 226.7 g/mol .
Structural Features
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Piperazin-2-one core: A six-membered ring with two nitrogen atoms at positions 1 and 4 and a ketone group at position 2.
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Benzyl substituent: A phenylmethyl group attached to the nitrogen at position 1.
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Hydrochloride salt: Enhances aqueous solubility and crystallinity .
Synthesis and Production
Cyclization of Ethylenediamine Derivatives
The piperazine ring is formed via cyclization of ethylenediamine with dihaloalkanes under basic conditions. For example, reacting 1,2-dibromoethane with ethylenediamine yields piperazine, which is subsequently functionalized.
Benzylation
The benzyl group is introduced through nucleophilic substitution using benzyl chloride or bromide. This step typically employs a base like sodium hydride to deprotonate the piperazine nitrogen, facilitating benzylation.
Oxidation to Piperazin-2-one
Selective oxidation of the piperazine ring at position 2 using agents like potassium permanganate () or ruthenium-based catalysts introduces the ketone group. This step requires careful temperature control to avoid over-oxidation .
Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, which is purified via recrystallization .
Industrial-Scale Optimization
Industrial protocols emphasize cost-effective catalysts (e.g., for hydrogenation) and solvent recovery systems. Batch processes achieve yields exceeding 85%, with purity >98% confirmed by HPLC .
Physicochemical Properties
Physical Characteristics
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, D₂O):
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (5 μm, 250 × 4.6 mm)
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Mobile Phase: Acetonitrile:0.1% trifluoroacetic acid (30:70 v/v)
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Retention Time: 6.2 minutes
Capillary Electrophoresis (CE)
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Conditions: 50 mbar hydrodynamic injection, 20°C, 400 mM borate buffer (pH 9.2)
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Migration Time: 3.525 minutes (relative to thiamine internal standard) .
Mass Spectrometry
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in synthesizing serotonin receptor modulators. Its rigid piperazinone scaffold mimics natural ligands, enabling structure-activity relationship (SAR) studies .
Molecular Imprinting
1-Benzylpiperazine-2-one HCl has been used to create molecularly imprinted polymers (MIPs) for detecting illicit designer drugs. MIPs synthesized via self-assembly with methacrylic acid (MAA) exhibit imprinting factors (IF) of 3–7, demonstrating high selectivity .
Enzyme Inhibition Studies
In vitro assays reveal moderate inhibition of monoamine oxidase (MAO-B) (IC₅₀ = 12 μM), suggesting potential applications in neurodegenerative disease research.
Comparative Analysis with Related Compounds
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